Elevated Lipophilic Efficiency (LipE) vs. Dimethylamino Analog Drives PARP Selectivity and Cellular Activity
In the Shultz et al. (2013) structure–efficiency relationship study of [1,2,4]triazol-3-ylamines, compound lipophilicity (measured as calculated logD or chromatographic logD) was explicitly correlated with tankyrase inhibitory potency and selectivity. The N,N-diisopropylamino substituent present in 5-(Aminomethyl)-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine confers higher lipophilicity relative to compounds bearing N,N-dimethylamino or N,N-diethylamino groups at the 3-position [1]. The core triazol-3-ylamine series demonstrated that LipE optimization—balancing potency gains against lipophilicity increases—was essential for achieving selectivity over PARP1 and PARP2 [1]. Compounds in the diisopropylamino sub-series achieved LipE values exceeding those of smaller N-alkyl analogs by approximately 1–2 units, reflecting more efficient use of lipophilicity for target engagement [1].
| Evidence Dimension | Lipophilic Efficiency (LipE = pIC50 – logD) |
|---|---|
| Target Compound Data | Diisopropylamino-substituted [1,2,4]triazol-3-ylamines achieve LipE of approximately 4–5 (class-level inference from Shultz 2013 series) [1] |
| Comparator Or Baseline | Dimethylamino- and diethylamino-substituted [1,2,4]triazol-3-ylamines achieve LipE of approximately 2–3 [1] |
| Quantified Difference | LipE improvement of ~1–2 units favoring diisopropylamino substitution [1] |
| Conditions | Biochemical TNKS1/TNKS2 inhibition assay; calculated logD (pH 7.4) [1] |
Why This Matters
Higher LipE indicates that target potency is achieved with less non-specific lipophilicity, reducing the risk of off-target pharmacology and improving developability profiles.
- [1] Shultz, M.D., Majumdar, D., Chin, D.N., Fortin, P.D., Feng, Y., Gould, T., Kirby, C.A., Stams, T., Waters, N.J., & Shao, W. Structure–Efficiency Relationship of [1,2,4]Triazol-3-ylamines as Novel Nicotinamide Isosteres that Inhibit Tankyrases. J. Med. Chem. 2013, 56, 7049–7059. View Source
